molecular formula C9H14N2O B14415393 [Methyl(2-oxocyclohexyl)amino]acetonitrile CAS No. 83196-13-8

[Methyl(2-oxocyclohexyl)amino]acetonitrile

Cat. No.: B14415393
CAS No.: 83196-13-8
M. Wt: 166.22 g/mol
InChI Key: KELQPKPCFYENPH-UHFFFAOYSA-N
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Description

[Methyl(2-oxocyclohexyl)amino]acetonitrile is an organic compound with the molecular formula C9H14N2O It contains a six-membered cyclohexyl ring with a ketone group, an amino group attached to the methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(2-oxocyclohexyl)amino]acetonitrile typically involves the reaction of 2-oxocyclohexanecarbonitrile with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

[Methyl(2-oxocyclohexyl)amino]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Methyl(2-oxocyclohexyl)amino]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Methyl(2-oxocyclohexyl)amino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The nitrile group plays a crucial role in binding to the target molecules, while the cyclohexyl ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Methyl(2-oxocyclohexyl)amino]acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications .

Properties

83196-13-8

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[methyl-(2-oxocyclohexyl)amino]acetonitrile

InChI

InChI=1S/C9H14N2O/c1-11(7-6-10)8-4-2-3-5-9(8)12/h8H,2-5,7H2,1H3

InChI Key

KELQPKPCFYENPH-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C1CCCCC1=O

Origin of Product

United States

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